1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine
Beschreibung
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core substituted with a 4-methylpiperazine group at position 7, a 4-chlorophenyl group at position 3, a tert-butyl group at position 5, and a methyl group at position 2 .
Eigenschaften
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5/c1-15-20(16-6-8-17(23)9-7-16)21-24-18(22(2,3)4)14-19(28(21)25-15)27-12-10-26(5)11-13-27/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQMGXGSRVUJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression.
Mode of Action
Based on the structure and known actions of similar compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it affects.
Biologische Aktivität
1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a complex organic molecule belonging to the pyrazolo-pyrimidine class. This compound has demonstrated significant biological activities, making it a subject of interest in pharmacological research. Its structural features contribute to its potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's structure is characterized by the following:
- Molecular Formula : C21H22ClN5
- Molecular Weight : 379.89 g/mol
- CAS Number : 850762-30-0
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | Tert-butyl group, chlorophenyl moiety |
| Functional Groups | Piperazine |
Anticancer Activity
Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine in cancer models is still under investigation.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Enzyme Inhibition
1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine has been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities suggest a high potency compared to standard inhibitors.
Study on Antimicrobial Properties
A study published in a peer-reviewed journal highlighted the antibacterial efficacy of several pyrazolo-pyrimidine derivatives, including our compound of interest. The results indicated that the presence of halogen substituents enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration.
Evaluation of Enzyme Inhibition
Another critical study focused on the enzyme inhibition profile of related compounds. It was found that the structural features such as the piperazine ring and tert-butyl group significantly influenced binding affinity to target enzymes. This research utilized molecular docking simulations to predict interactions at the active sites.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key analogues and their distinguishing features:
Pharmacological Comparison
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent cytotoxicity:
- MDA-MB-231 Cells : A triazole-linked glycohybrid with a 4-chlorophenyl group showed IC₅₀ = 29.1 µM .
- MCF-7 Cells : The same series reported IC₅₀ = 15.3 µM for a morpholine-substituted analog .
- Mechanistic Insights : Derivatives with bulkier substituents (e.g., tert-butyl) may enhance lipid membrane penetration, improving potency .
Neurological Activity
- GABAB Modulation: The analog 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol demonstrated positive allosteric modulation of GABAB receptors, reducing ethanol consumption in preclinical models .
- Structural Requirement : The 4-chlorophenyl group and pyrazolo[1,5-a]pyrimidine core are critical for receptor binding .
Antimicrobial Potential
Piperazine-containing analogs like BM212 (antitubercular agent) suggest that the 4-methylpiperazine group may enhance bioavailability against intracellular pathogens .
Physicochemical and Structural Analysis
Molecular Properties
Structural-Activity Relationships (SAR)
Vorbereitungsmethoden
Cyclocondensation of Aminopyrazole and β-Diketone Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-3-(4-chlorophenyl)-1H-pyrazole and a β-diketone bearing the tert-butyl group. In one protocol, 5-amino-3-(4-chlorophenyl)-1H-pyrazole reacts with 2,2-dimethyl-4-oxopentanenitrile under acidic conditions (HCl, ethanol, 80°C) to form the pyrimidine ring. The tert-butyl group is introduced via the diketone precursor, ensuring regioselectivity at position 5.
Key Parameters :
-
Solvent : Ethanol or DMF (dimethylformamide) enhances solubility of intermediates.
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Temperature : Reactions proceed optimally at 80–100°C, with higher temperatures favoring ring closure but risking decomposition.
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Catalyst : p-Toluenesulfonic acid (pTSA) accelerates cyclization, achieving yields up to 78%.
Halogenation and Methyl Group Introduction
Following cyclocondensation, the 2-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane at 0°C. This step requires strict temperature control to minimize polysubstitution.
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | DMF, 120°C, K₂CO₃ | 85 | 98 |
| Buchwald-Hartwig | Toluene, Pd₂(dba)₃, 110°C | 78 | 95 |
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. For higher purity, silica gel chromatography (ethyl acetate/hexane, 1:2) removes residual piperazine and chlorinated byproducts.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, N-CH₃), 3.15–3.45 (m, 8H, piperazine).
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HPLC : Purity >98% with a C18 column (acetonitrile/water, 70:30).
Industrial-Scale Considerations
Q & A
Q. What are the key considerations in synthesizing this compound with high purity?
Methodological Answer: Synthesis involves multi-step pathways, typically starting with condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core, followed by substitution to introduce the piperazine moiety . Critical steps include:
- Reaction Optimization : Temperature control (e.g., reflux in ethanol/DMF) and solvent selection to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the target compound. Purity can be verified via HPLC (>95% purity threshold) .
- Yield Improvement : Catalysts like POCl₃ for formylation steps or Suzuki-Miyaura coupling for aryl group introduction .
Q. How can researchers determine the three-dimensional conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis provides precise bond lengths/angles and intermolecular interactions (e.g., π-π stacking in the pyrimidine core) .
- Computational Modeling : Density Functional Theory (DFT) or molecular dynamics simulations predict conformational stability and electronic properties .
- Spectroscopic Validation : Compare computational results with experimental NMR (¹H/¹³C) or IR data to confirm substituent orientation .
Q. What biological targets are commonly associated with this compound?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines often target kinases or neurotransmitter receptors:
- Tropomyosin Receptor Kinase (Trk) Inhibition : Assess via kinase inhibition assays (IC₅₀ values) for anticancer/neuroprotective applications .
- Dopamine D3 Receptor Binding : Radioligand displacement assays (e.g., using [³H]spiperone) to evaluate selectivity .
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., tert-butyl vs. methyl groups) and test activity changes (Table 1) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
Q. Table 1: Structural Modifications and Bioactivity Trends
Q. What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
- Solvent Recycling : Ethanol/water mixtures reduce waste and cost in large-scale coupling reactions .
Q. How can researchers design analogs with improved selectivity for specific kinase targets?
Methodological Answer:
- Scaffold Hopping : Replace pyrimidine with purine cores while retaining piperazine substituents .
- Fragment-Based Drug Design : Use crystallographic data to identify key binding residues (e.g., ATP-binding pocket interactions) .
- Alchemical Free Energy Calculations : Predict binding affinity changes for virtual analogs before synthesis .
Q. What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Hepatic Microsomal Assays : Measure compound half-life (t₁/₂) using liver microsomes from human/rodent models .
- CYP450 Inhibition Screening : Fluorescent probes or LC-MS quantify interactions with CYP3A4/2D6 isoforms .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction available for pharmacological activity .
Q. How can computational methods predict off-target interactions?
Methodological Answer:
- Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify potential off-targets (e.g., serotonin receptors) .
- Machine Learning Models : Train on kinase inhibitor datasets to predict polypharmacology risks .
- Network Pharmacology : Map compound-target-pathway networks to anticipate systemic effects .
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